Thioxanthone

Catalog No.
S603337
CAS No.
492-22-8
M.F
C13H8OS
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioxanthone

CAS Number

492-22-8

Product Name

Thioxanthone

IUPAC Name

thioxanthen-9-one

Molecular Formula

C13H8OS

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C13H8OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H

InChI Key

YRHRIQCWCFGUEQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

10-Thioxanthone; 9-Thianthracen-10-one; 9-Thioxanthone; 9H-Thiaxanthen-9-one; 9-Oxo-9H-thioxanthene; Esacure ITX; NSC 15912; NSC 54677; NSC 658181; Thiaxanthenone; Thiaxanthon; Thiaxanthone; Thioxanthenone; Thioxanthone; Thioxanthone TX;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2

The exact mass of the compound Thioxanthone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 658181. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thioxanthone (CAS 492-22-8) is a foundational Type II photoinitiator and highly efficient triplet sensitizer characterized by its fused tricyclic thioxanthen-9-one core. In industrial procurement and advanced chemical synthesis, it is primarily valued for its strong near-UV/visible light absorption, long-lived triplet excited state, and structural utility as a precursor for low-migration macromolecular photoinitiators. Unlike generic UV absorbers, thioxanthone facilitates bimolecular radical generation when paired with a hydrogen donor (typically a tertiary amine) and serves as a benchmark energy-transfer photocatalyst in organic synthesis [1]. Its high triplet quantum yield and π-π* triplet character make it a critical raw material for formulating LED-compatible UV-curable inks, coatings, and advanced photopolymerization systems [2].

Substituting unsubstituted thioxanthone with common analogs like benzophenone (BP) or isopropylthioxanthone (ITX) frequently results in process failures or regulatory non-compliance. Benzophenone requires high-energy deep-UV irradiation (~320 nm) and its n-π* triplet state is highly prone to undesired hydrogen abstraction, leading to side reactions and yellowing in cured films [1]. Conversely, while ITX is a highly active commercial standard, it exhibits significant volatility and a high diffusion coefficient, making it notorious for migrating into food and pharmaceuticals from printed packaging [2]. For applications requiring zero-migration compliance or specific functionalization (e.g., creating water-soluble or polymeric photoinitiators), the unsubstituted thioxanthone core is non-interchangeable, as pre-alkylated derivatives block essential synthetic pathways and fail stringent safety assays.

Photochemical Absorption and Triplet State Character

Thioxanthone exhibits a maximum absorption wavelength shifted into the near-UV/visible region (~380 nm) with a lowest triplet state of π-π* character. In contrast, the common benchmark benzophenone absorbs primarily in the UVA region (~320-340 nm) and possesses an n-π* triplet state [1]. This fundamental difference means that thioxanthone can be efficiently excited by modern, low-energy LED light sources, whereas benzophenone requires high-energy mercury lamps. Furthermore, the π-π* character of thioxanthone's triplet state makes it significantly less likely to participate in competing, undesired hydrogen-atom abstractions compared to the highly reactive n-π* state of benzophenone [2].

Evidence DimensionMaximum absorption wavelength and triplet state configuration
Target Compound Data~380 nm (near-UV/visible); π-π* triplet state
Comparator Or BaselineBenzophenone (~320-340 nm; n-π* triplet state)
Quantified Difference~40-60 nm bathochromic shift; suppression of competing H-abstraction
ConditionsPhotochemical characterization in organic solvents

Enables the transition from hazardous mercury UV lamps to safer, energy-efficient LED curing systems while reducing formulation yellowing.

Triplet Energy Transfer Efficiency in Photocatalysis

In visible-light-mediated energy transfer catalysis, thioxanthone demonstrates superior catalytic efficiency despite having a slightly lower absolute triplet energy (~65.5 kcal/mol) than benzophenone (~69.3 kcal/mol) [1]. In benchmark syntheses (e.g., the formation of arylethyl thianthrenium salts via triplet energy transfer), thioxanthone achieves an 82% yield in just 2 minutes at low catalyst loadings. Benzophenone, hindered by its poor absorption at 390 nm and rapid self-quenching, requires a 20 mol% catalyst loading and 20 minutes to afford a similar yield [2]. Thioxanthone's long microsecond-scale triplet lifetime ensures sustained energy transfer without rapid catalyst degradation.

Evidence DimensionCatalytic efficiency and reaction time in triplet energy transfer
Target Compound Data82% yield in 2 minutes (E_T ≈ 65.5 kcal/mol)
Comparator Or BaselineBenzophenone (requires 20 mol% loading and 20 minutes for similar yield)
Quantified Difference10-fold reduction in reaction time with lower catalyst dependency
ConditionsVisible-light-mediated synthesis of arylethyl thianthrenium salts at 390 nm

Allows synthetic chemists to drastically reduce catalyst loading and reaction times in photoredox and energy-transfer manufacturing steps.

Migration Potential and Precursor Suitability for Packaging

The commercial derivative isopropylthioxanthone (ITX) is widely used but exhibits a high diffusion coefficient (5.9 × 10^-10 cm2/s at 40°C in milk powder models), leading to severe migration issues in food packaging [1]. To resolve this, unsubstituted thioxanthone (CAS 492-22-8) is procured as a rigid, non-alkylated core precursor. Because it lacks the volatile isopropyl group, pure thioxanthone can be directly functionalized (e.g., via Friedel-Crafts acylation or etherification) to synthesize zero-migration, one-component macromolecular photoinitiators [2]. These polymeric thioxanthone derivatives maintain the ~380 nm absorption profile while completely eliminating the sublimation and migration risks associated with ITX.

Evidence DimensionMolecular migration potential and synthetic derivatization
Target Compound DataUnsubstituted Thioxanthone (enables synthesis of zero-migration macromolecular networks)
Comparator Or BaselineITX (Diffusion coefficient of 5.9 × 10^-10 cm2/s at 40°C; high migration risk)
Quantified DifferenceElimination of small-molecule migration via covalent polymeric integration
ConditionsMigration assays in food packaging models (e.g., powdered milk at 40°C)

Essential for formulating UV-cured inks and coatings that must comply with strict FDA and EFSA food-contact safety regulations.

Synthesis of Low-Migration Photoinitiators for Food Packaging

Directly following its utility as a non-alkylated core precursor, thioxanthone is procured to manufacture polymeric or macromolecular derivatives. These advanced formulations prevent ink migration into food and pharmaceuticals, replacing non-compliant ITX in highly regulated packaging sectors [1].

LED-Compatible UV Curing Formulations

Leveraging its ~380 nm absorption maximum and π-π* triplet state, thioxanthone is formulated into industrial coatings, 3D printing resins, and adhesives where curing must be achieved using 385 nm or 395 nm LED arrays instead of traditional, hazardous deep-UV mercury lamps [2].

Triplet Sensitization in Organic Photocatalysis

Due to its long-lived triplet state and high energy transfer efficiency, thioxanthone is utilized as a heavy-atom-free triplet sensitizer in [2+2] cycloadditions and photoredox syntheses, significantly outperforming benzophenone in reaction speed and required catalyst loading [3].

Physical Description

Yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

212.02958605 Da

Monoisotopic Mass

212.02958605 Da

Boiling Point

373.0 °C

Heavy Atom Count

15

LogP

3.99 (LogP)

Melting Point

209.0 °C

UNII

EOK1SAC304

Vapor Pressure

0.0000135 [mmHg]

Other CAS

492-22-8

Wikipedia

Thioxanthone

General Manufacturing Information

9H-Thioxanthen-9-one: ACTIVE

Dates

Last modified: 08-15-2023

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